(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Biological Activity
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 342.43 g/mol
- CAS Number : 1112332-82-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings related to its antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 3.1 | Induction of apoptosis |
HCT116 | 4.5 | Cell cycle arrest |
HEK293 | 5.0 | Inhibition of proliferation |
The compound demonstrated significant antiproliferative activity, particularly against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in cancer treatment .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented in the table below:
Bacterial Strain | MIC (µM) | Activity Type |
---|---|---|
Staphylococcus aureus | 16 | Gram-positive bacteria |
Escherichia coli | 32 | Gram-negative bacteria |
Enterococcus faecalis | 8 | Gram-positive bacteria |
These results indicate that this compound exhibits selective antibacterial activity, particularly against Gram-positive strains, which could be beneficial in treating infections caused by these pathogens .
Antioxidant Activity
Antioxidant properties were assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:
Assay Type | IC50 (µM) | Comparison Standard |
---|---|---|
DPPH Scavenging | 25 | BHT (10 µM) |
ABTS Scavenging | 30 | BHT (10 µM) |
The compound showed promising antioxidant activity, suggesting its potential role in mitigating oxidative stress-related damage .
Case Studies
- Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating strong antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
- Antibacterial Evaluation : In another study focusing on its antibacterial properties, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable potency against Enterococcus faecalis.
Properties
IUPAC Name |
4-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-5-13(21(23)24)11-16(15)27-18(20)19-17(22)12-3-6-14(26-2)7-4-12/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALGOCTQPXWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.